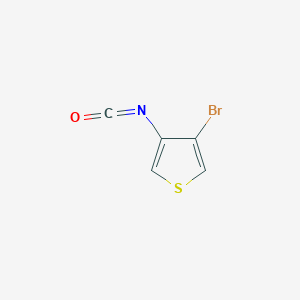

3-Bromo-4-isocyanatothiophene

Description

Properties

IUPAC Name |

3-bromo-4-isocyanatothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrNOS/c6-4-1-9-2-5(4)7-3-8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJDEHSHJHNENX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640254 | |

| Record name | 3-Bromo-4-isocyanatothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937795-88-5 | |

| Record name | 3-Bromo-4-isocyanatothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BROMO-4-ISOCYANATOTHIOPHENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Bromo 4 Isocyanatothiophene

Strategies for Regioselective Bromination of the Thiophene (B33073) Core

The inherent reactivity of the thiophene ring towards electrophiles presents a challenge in achieving regioselective bromination. Thiophene is highly susceptible to electrophilic aromatic substitution, often leading to a mixture of products. vaia.comiust.ac.ir Therefore, sophisticated strategies are necessary to direct the bromine atom to the desired C3 and C4 positions.

Electrophilic Aromatic Substitution Approaches

Direct bromination of thiophene typically yields 2-bromothiophene (B119243) as the major product due to the higher stability of the cationic intermediate formed by attack at the C2 position. studysmarter.co.uk To achieve substitution at other positions, the directing effects of existing substituents must be harnessed. For instance, the bromination of thiophene-3-carboxylic acid results in the formation of 5-bromo-3-thiophenecarboxylic acid as the sole product, because this avoids placing a positive charge on the carbon atom bearing the electron-withdrawing carboxyl group. vaia.com

The mechanism of thiophene bromination in aqueous acetic acid is similar to that of benzene (B151609) compounds. rsc.org The reaction rate is significantly faster than that of benzene, and polysubstitution can occur readily, even at low temperatures. iust.ac.ir Therefore, controlling the reaction conditions, such as temperature and the choice of brominating agent, is crucial for selective monobromination. iust.ac.ir N-bromosuccinimide (NBS) is a commonly used reagent for regioselective bromination, often in the presence of a catalyst or in specific solvent systems to enhance selectivity. nih.govyoutube.com

Directed Lithiation and Subsequent Bromination for Position Control

Directed ortho-metalation, specifically lithiation, offers a powerful tool for achieving regioselective functionalization of aromatic and heteroaromatic compounds. researchgate.netias.ac.in In the case of thiophene, lithiation predominantly occurs at the C2 position. uwindsor.ca However, the presence of a directing metalating group (DMG) can overcome this inherent preference and guide the lithiation to a specific position. The hierarchy of directing groups has been established through competitive experiments, allowing for predictable regiocontrol. uwindsor.ca

Controlled Monobromination Techniques

Achieving selective monobromination of the thiophene ring is critical to avoid the formation of di- and polybrominated byproducts. iust.ac.ir The high reactivity of thiophene necessitates careful control over reaction parameters. iust.ac.ir One approach involves the use of milder brominating agents, such as N-bromosuccinimide (NBS), which can offer higher selectivity compared to elemental bromine. nih.gov The choice of solvent can also influence the outcome of the reaction.

Another strategy for controlled monobromination involves a one-pot bromination/debromination procedure. This method has been successfully applied to 3-methylthiophene (B123197) to produce 2,4-dibromo-3-methylthiophene, which serves as a key intermediate for further transformations. nih.gov Furthermore, the molar ratio of the lithium source to the bromine source can be precisely controlled to favor the formation of either mono- or dibrominated products. google.com These techniques provide valuable tools for chemists to selectively introduce a single bromine atom onto the thiophene core.

Installation of the Isocyanate Moiety on the Thiophene Ring

Once the bromo-substituted thiophene scaffold is in hand, the next crucial step is the introduction of the isocyanate group. Several reliable methods have been developed for this transformation, with the Curtius rearrangement and phosgenation of aminothiophenes being the most prominent.

Curtius Rearrangement from Carboxylic Acid Derivatives

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates. wikipedia.orgnih.gov The reaction proceeds through the thermal or photochemical decomposition of an acyl azide (B81097), which is typically generated in situ from the corresponding carboxylic acid derivative. organic-chemistry.orgmasterorganicchemistry.com The rearrangement is known to be a concerted process, with the migration of the R-group from the acyl carbon to the nitrogen atom occurring simultaneously with the loss of nitrogen gas, leading to the formation of the isocyanate with retention of configuration. wikipedia.orgmasterorganicchemistry.com

This method is highly tolerant of various functional groups, making it a valuable tool in organic synthesis. wikipedia.org For the synthesis of 3-bromo-4-isocyanatothiophene, the corresponding 3-bromo-4-thiophenecarboxylic acid would first be converted to its acyl azide, which would then undergo the Curtius rearrangement to yield the desired isocyanate. sigmaaldrich.com The isocyanate can be isolated or trapped in situ with a suitable nucleophile to form carbamates, ureas, or other derivatives. wikipedia.orgarkat-usa.org

Phosgenation/Triphosgenation of Aminothiophene Precursors

An alternative and efficient route to isocyanates involves the reaction of primary amines with phosgene (B1210022) (COCl₂) or its safer solid surrogate, triphosgene (B27547) (bis(trichloromethyl) carbonate). google.comnih.gov This method is particularly useful for the synthesis of aryl isocyanates. The reaction typically proceeds by the formation of a carbamoyl (B1232498) chloride intermediate, which then eliminates hydrogen chloride to afford the isocyanate. nih.gov

For the synthesis of this compound, the precursor would be 3-bromo-4-aminothiophene. The synthesis of this precursor can be achieved through various methods, including the reduction of a corresponding nitrothiophene or the Hofmann rearrangement of a thiophenecarboxamide. The subsequent phosgenation or triphosgenation of 3-bromo-4-aminothiophene under controlled conditions would provide the target molecule. google.com The choice between phosgene and triphosgene often depends on the scale of the reaction and safety considerations, with triphosgene being generally preferred in laboratory settings due to its solid nature and easier handling.

Alternative Phosgene-Free Routes to Thienyl Isocyanates

The synthesis of isocyanates, including thienyl isocyanates, has traditionally relied on the use of phosgene, a highly toxic and hazardous gas. Modern synthetic chemistry, guided by the principles of green chemistry, has developed several robust, phosgene-free alternatives. These methods typically involve rearrangement reactions where a nitrogen-containing functional group is converted into an isocyanate. The most prominent among these are the Curtius, Hofmann, and Lossen rearrangements, which can be adapted for the synthesis of this compound from appropriate precursors.

The Curtius Rearrangement involves the thermal decomposition of an acyl azide to yield an isocyanate and nitrogen gas. wikipedia.org This method is valued for its mild conditions and the fact that the acyl azide precursor can be generated in situ from a carboxylic acid, for instance, by using diphenylphosphoryl azide (DPPA), thus avoiding the isolation of potentially explosive intermediates. nih.govnih.govrug.nl The reaction proceeds through a concerted mechanism, with the migration of the alkyl or aryl group occurring simultaneously with the expulsion of nitrogen gas, thereby retaining the stereochemistry of the migrating group. wikipedia.org For the target compound, this would involve the rearrangement of 3-bromo-4-thenoyl azide.

The Hofmann Rearrangement transforms a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate. wikipedia.orgnumberanalytics.com The reaction is typically carried out by treating the amide with bromine in a strong base like sodium hydroxide. numberanalytics.com This in situ forms a sodium hypobromite (B1234621) species, which converts the primary amide (in this case, 3-bromo-4-thiophenecarboxamide) into an N-bromoamide. Subsequent deprotonation and rearrangement yield the isocyanate. wikipedia.org The isocyanate can be trapped by various nucleophiles; for instance, using an alcohol as a solvent yields a stable carbamate (B1207046).

The Lossen Rearrangement is the conversion of a hydroxamic acid or its derivatives into an isocyanate. wikipedia.orgunacademy.com The reaction is initiated by the O-activation of the hydroxamic acid, often by acylation, followed by a base-mediated rearrangement. numberanalytics.com Recent advancements have shown that the rearrangement can be mediated by reagents like carbonyldiimidazole (CDI), which offers a greener alternative by avoiding hazardous reagents and producing only imidazole (B134444) and carbon dioxide as byproducts. researchgate.net This pathway would start from 3-bromo-4-thenohydroxamic acid to generate the desired isocyanate.

A comparison of these key phosgene-free routes is presented below.

Table 1: Comparison of Phosgene-Free Routes to Isocyanates

| Rearrangement | Starting Material Precursor | Key Reagents | Key Byproduct | Main Advantages |

|---|---|---|---|---|

| Curtius | Carboxylic Acid (e.g., 3-bromo-4-thiophenecarboxylic acid) | Diphenylphosphoryl azide (DPPA), Heat | N₂ | Mild conditions, high atom economy, one-pot procedures available. rug.nlorganic-chemistry.org |

| Hofmann | Primary Amide (e.g., 3-bromo-4-thiophenecarboxamide) | Br₂, NaOH | CO₂, Halide Salt | Utilizes common reagents, well-established reaction. wikipedia.orgnumberanalytics.com |

| Lossen | Hydroxamic Acid (e.g., 3-bromo-4-thenohydroxamic acid) | Activating agent (e.g., CDI), Base | CO₂, Imidazole (with CDI) | Can be performed under mild, neutral conditions; green alternatives available. unacademy.comresearchgate.net |

Convergent and Divergent Synthesis Pathways to the Compound

The synthesis of a complex molecule like this compound can be approached through either convergent or divergent strategies, each offering distinct advantages in terms of efficiency and molecular diversity.

A divergent synthesis would begin with a common, strategically functionalized thiophene core, from which various derivatives, including the target compound, could be prepared. A logical starting point would be 3-bromo-4-aminothiophene or 3-bromo-4-thiophenecarboxylic acid. From this central intermediate, different reaction pathways can be pursued. For example, the carboxylic acid could be converted to the acyl azide for a Curtius rearrangement to yield this compound. organic-chemistry.org Alternatively, the amine could be transformed into other functionalities, allowing for the creation of a library of related 3,4-disubstituted thiophenes. This approach is highly efficient for generating structural analogs for screening purposes.

A convergent synthesis , in contrast, involves the preparation of separate fragments of the molecule, which are then combined in the final stages. For this compound, a convergent approach might involve the construction of the thiophene ring itself from acyclic precursors that already contain the necessary functionalities or their precursors. nih.gov For instance, a strategy could employ a Paal-Knorr thiophene synthesis or a Gewald reaction, using starting materials designed to place a bromine atom at the 3-position and a convertible nitrogen functionality (like a cyano or amide group) at the 4-position. organic-chemistry.org This method can be more efficient for complex targets as it maximizes the yield of the final steps and allows for independent optimization of the synthesis of each fragment.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing waste and reaction time. Key parameters that are typically adjusted include the choice of solvent, temperature, reaction duration, and the nature and stoichiometry of reagents and catalysts. researchgate.netscielo.br

For the phosgene-free rearrangement reactions, optimization can significantly impact efficiency.

Solvent: The choice of solvent can influence both the reaction rate and the stability of the intermediate isocyanate. In many cases, non-polar aprotic solvents are preferred. However, studies on similar oxidative coupling reactions have shown that greener solvents like acetonitrile (B52724) can provide an excellent balance between reactant conversion and reaction selectivity. scielo.br

Temperature and Time: The thermal nature of the Curtius rearrangement requires careful temperature control to initiate the reaction without causing degradation of the product. wikipedia.org Optimization can reduce reaction times significantly; for example, in related syntheses, reaction times have been decreased from over 20 hours to just 4 hours without a loss in yield by carefully selecting the solvent and oxidant. scielo.br

The following table outlines key optimization parameters for the discussed synthetic routes.

Table 2: Optimization Parameters for Isocyanate Synthesis

| Parameter | Curtius Rearrangement | Hofmann Rearrangement | Lossen Rearrangement | Impact on Synthesis |

|---|---|---|---|---|

| Reagent | Diphenylphosphoryl azide (DPPA) for one-pot synthesis. rug.nl | N-bromosuccinimide (NBS) as a milder bromine source. wikipedia.org | Carbonyldiimidazole (CDI) for green activation. researchgate.net | Improves safety, yield, and environmental profile. |

| Solvent | Toluene, Dioxane | Methanol (to trap isocyanate as carbamate). wikipedia.org | Acetonitrile, Formamide (for neutral conditions). unacademy.comscielo.br | Affects solubility, reaction rate, and product stability/trapping. |

| Temperature | Typically requires heating; can be optimized to room temp in some cases. wikipedia.org | Often requires heating. masterorganicchemistry.com | Can be performed under thermal or mild basic conditions. numberanalytics.com | Balances reaction rate against potential side reactions and degradation. |

| Time | Can be reduced via catalyst and solvent choice. | Dependent on substrate and conditions. | Can be significantly shortened with efficient activating agents. | Reduces energy consumption and minimizes byproduct formation. scielo.br |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound provides a clear case study for the application of green chemistry principles, primarily through the avoidance of hazardous reagents and the pursuit of efficiency.

Less Hazardous Chemical Syntheses: The most significant green aspect is the use of phosgene-free routes like the Curtius, Hofmann, and Lossen rearrangements. organic-chemistry.orgresearchgate.net This directly addresses the third principle of green chemistry by eliminating the use of phosgene, an acutely toxic substance, thereby creating a safer process for chemists and the environment. youtube.com

Atom Economy: The Curtius rearrangement is particularly notable for its high atom economy. organic-chemistry.org The decomposition of the acyl azide precursor ideally forms the isocyanate and nitrogen gas (N₂), a harmless and easily removed byproduct, meaning a high percentage of atoms from the reactants are incorporated into the final product. wikipedia.org

Safer Solvents and Auxiliaries: Optimization studies often focus on replacing hazardous solvents like benzene or dichloromethane (B109758) with safer alternatives such as acetonitrile or performing reactions under solvent-free conditions where possible. scielo.br

Catalysis: The use of catalytic reagents over stoichiometric ones is a core green principle. The development of catalytic methods for the Lossen rearrangement, for example using CDI, reduces waste as the catalyst is only needed in small amounts and is regenerated. researchgate.net

By integrating these principles, the synthesis of this compound can be conducted in a manner that is not only scientifically sound but also environmentally responsible and sustainable.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-bromo-4-thenoyl azide |

| 3-bromo-4-thiophenecarboxamide |

| 3-bromo-4-thenohydroxamic acid |

| 3-bromo-4-aminothiophene |

| 3-bromo-4-thiophenecarboxylic acid |

| Acetonitrile |

| Benzene |

| Bromine |

| Carbonyldiimidazole (CDI) |

| Dichloromethane |

| Diphenylphosphoryl azide (DPPA) |

| Imidazole |

| N-bromosuccinimide (NBS) |

| Phosgene |

| Sodium hydroxide |

Elucidating the Reactivity Profile and Transformative Potential of 3 Bromo 4 Isocyanatothiophene

Reactions Involving the Isocyanate Functional Group

The isocyanate functional group (-N=C=O) is characterized by a highly electrophilic central carbon atom, making it susceptible to attack by a variety of nucleophiles. This reactivity is a cornerstone for the synthesis of numerous derivatives.

The electrophilic carbon of the isocyanate group readily reacts with nucleophiles such as amines, alcohols, and thiols. These addition reactions are typically efficient and proceed without the need for a catalyst, forming stable urea (B33335), carbamate (B1207046), and thiocarbamate linkages, respectively. The general mechanism involves the nucleophilic attack on the isocyanate carbon, followed by proton transfer to the nitrogen atom rsc.org.

Urea Formation: Primary and secondary amines react with 3-bromo-4-isocyanatothiophene to yield the corresponding N,N'-substituted ureas. This reaction is fundamental in the synthesis of a wide array of compounds with applications in medicinal chemistry and materials science acs.org.

Carbamate Formation: Alcohols add across the N=C bond of the isocyanate to produce carbamate esters. This transformation is a common strategy for creating protected amines or for linking molecular fragments.

Thiocarbamate Formation: In a similar fashion, thiols react to form S-thiocarbamates, which are valuable intermediates in various synthetic pathways.

| Nucleophile | Reagent Type | Product Class | General Structure of Product |

|---|---|---|---|

| Amine (R-NH₂) | Primary/Secondary Amine | Urea | 3-Bromo-4-(3-alkyl/arylureido)thiophene |

| Alcohol (R-OH) | Primary/Secondary Alcohol | Carbamate | Alkyl/Aryl (3-bromo-4-thienyl)carbamate |

| Thiol (R-SH) | Thiol | Thiocarbamate | S-Alkyl/Aryl (3-bromo-4-thienyl)thiocarbamate |

Isocyanates can participate as 2π components in cycloaddition reactions, providing access to various heterocyclic ring systems google.com. Thienyl isocyanates, in particular, have been shown to undergo such transformations. For instance, they can react with azides in [2+3] cycloadditions to form tetrazolin-5-ones quora.com. The isocyanate group can also undergo [2+2] cycloadditions with electron-rich alkenes or ketenes asianpubs.org. These reactions expand the synthetic utility of this compound for constructing more complex molecular architectures. Another example is the 1,3-dipolar cycloaddition of isocyanates with pyridine (B92270) N-oxides, which proceeds through a concerted mechanism with low sensitivity to solvent polarity orgsyn.org.

| Reaction Type | Reactant | Resulting Heterocycle |

|---|---|---|

| [2+3] Cycloaddition | Azide (B81097) (e.g., TMSA) | Thienyltetrazolin-5-one |

| [2+2] Cycloaddition | Alkene | β-Lactam |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide | Oxadiazolone |

The isocyanate group can be converted to a primary amine group through reduction. This transformation is synthetically valuable as it provides access to 3-bromo-4-aminothiophene, a key intermediate for further derivatization. Common methods for this reduction include hydrolysis under acidic or basic conditions, which proceeds through an intermediate carbamic acid that subsequently decarboxylates quora.com. Alternatively, isocyanides can be reduced by catalytic hydrogenation or with metal hydride reagents like lithium aluminum hydride (LiAlH₄) to yield secondary amines; a similar principle can be applied to isocyanates to obtain primary amines after hydrolysis of an intermediate acs.org.

Chemical Transformations at the Brominated Thiophene (B33073) Position

The carbon-bromine bond at the 3-position of the thiophene ring is a versatile handle for introducing a wide variety of substituents. This is primarily achieved through palladium-catalyzed cross-coupling reactions or by converting the bromide into a more reactive organometallic intermediate.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst nih.govscholaris.ca.

Suzuki-Miyaura Reaction: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. It is widely used due to the stability and low toxicity of the boron reagents and its tolerance for a wide range of functional groups. The Suzuki-Miyaura coupling of brominated heterocycles is a well-established method for synthesizing complex aryl- or vinyl-substituted heterocycles.

Kumada Coupling: The Kumada reaction utilizes a Grignard reagent (organomagnesium halide) as the coupling partner with the aryl bromide, catalyzed by a nickel or palladium complex acs.org. This method is advantageous for its use of readily available Grignard reagents and is particularly effective for synthesizing substituted polythiophenes from 3-halothiophene precursors acs.org. The reaction has been successfully applied to aromatic bromoamines.

Stille Coupling: In the Stille reaction, an organotin (organostannane) reagent is coupled with the aryl bromide under palladium catalysis. The reaction is highly versatile with respect to the coupling partners, though a significant drawback is the toxicity of the organotin compounds and byproducts rsc.org. The Stille coupling has been shown to be effective for functionalizing brominated aromatic systems.

| Reaction Name | Organometallic Reagent | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) | 3-Aryl/Vinyl-4-isocyanatothiophene |

| Kumada | R-MgBr | Ni or Pd catalyst (e.g., Ni(dppp)Cl₂) | 3-Alkyl/Aryl-4-isocyanatothiophene |

| Stille | R-Sn(Alkyl)₃ | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | 3-Aryl/Vinyl/Alkyl-4-isocyanatothiophene |

The bromine atom on the thiophene ring can be swapped for a lithium atom in a lithium-halogen exchange reaction. This is typically achieved by treating this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at very low temperatures (e.g., -78 °C to -100 °C). The low temperature is crucial to prevent the highly reactive organolithium reagent from attacking the isocyanate group.

The resulting 3-lithio-4-isocyanatothiophene is a potent nucleophile and a versatile synthetic intermediate. It can react with a wide range of electrophiles to introduce new functional groups at the 3-position of the thiophene ring. This two-step sequence provides a powerful strategy for diversification that is complementary to cross-coupling methods. The rate of lithium-halogen exchange is generally very fast, often exceeding the rates of competing side reactions if conditions are optimized.

| Electrophile (E+) | Reagent | Functional Group Introduced at C-3 | Final Product Class |

|---|---|---|---|

| Aldehyde (RCHO) | e.g., Benzaldehyde | -CH(OH)R | (4-Isocyanatothiophen-3-yl)methanol derivative |

| Ketone (RCOR') | e.g., Acetone | -C(OH)RR' | (4-Isocyanatothiophen-3-yl)propan-2-ol derivative |

| Carbon Dioxide (CO₂) | CO₂ (gas or solid) | -COOH | 4-Isocyanatothiophene-3-carboxylic acid |

| Alkyl Halide (R-X) | e.g., Methyl iodide | -R | 3-Alkyl-4-isocyanatothiophene |

Nucleophilic Aromatic Substitution (SNAr) on Bromothiophene

Nucleophilic aromatic substitution (SNAr) is a key transformation for aryl halides, particularly those activated by electron-withdrawing groups. libretexts.org Thiophene systems, in general, exhibit a higher reactivity towards SNAr compared to their benzene (B151609) counterparts. uoanbar.edu.iq This enhanced reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate Meisenheimer complex. uoanbar.edu.iq

In the case of this compound, the presence of the strongly electron-withdrawing isocyanate group at the 4-position is expected to significantly activate the thiophene ring for nucleophilic attack. This activation is a result of the isocyanate group's ability to delocalize the negative charge of the Meisenheimer intermediate, which is formed upon the addition of a nucleophile. libretexts.org The substitution of the bromine atom at the 3-position by a variety of nucleophiles is therefore anticipated to be a feasible and synthetically useful transformation.

Computational studies on related systems, such as 2-methoxy-3-X-5-nitrothiophenes (where X is an electron-withdrawing group), have shown that the SNAr reaction proceeds via a stepwise mechanism. nih.govcitedrive.comresearchgate.net This involves the initial addition of the nucleophile to form a zwitterionic intermediate, followed by a proton transfer and subsequent elimination of the leaving group. nih.govcitedrive.comresearchgate.net A similar mechanistic pathway is plausible for this compound. The reaction of 2-bromo-3,4,5-trinitrothiophene with 1,3,5-triaminobenzene derivatives has been shown to result in the displacement of the bromide, highlighting the facility of SNAr on highly activated bromothiophenes. researchgate.net

| Reactant | Nucleophile | Expected Product | Activating Group |

| This compound | Amine (R-NH₂) | 3-Amino-4-isocyanatothiophene | Isocyanate |

| This compound | Alkoxide (R-O⁻) | 3-Alkoxy-4-isocyanatothiophene | Isocyanate |

| This compound | Thiolate (R-S⁻) | 3-Thioether-4-isocyanatothiophene | Isocyanate |

Reactivity of the Thiophene Heterocycle

The thiophene ring itself possesses a distinct reactivity profile, influenced by the heteroatom and the substituents it bears. The following sections explore the expected electrophilic substitution patterns and the reactivity of the sulfur atom in this compound.

Electrophilic Aromatic Substitution Patterns

Thiophene generally undergoes electrophilic aromatic substitution (EAS) more readily than benzene, with a strong preference for substitution at the α-positions (C2 and C5). However, the directing effect of existing substituents plays a crucial role in determining the regiochemical outcome of the reaction. In this compound, the ring is substituted with a deactivating isocyanate group and a deactivating bromine atom.

The isocyanate group, being a powerful electron-withdrawing group, deactivates the ring towards electrophilic attack. Such groups typically direct incoming electrophiles to the meta position relative to themselves. researchgate.net In this molecule, the positions meta to the isocyanate group are the C2 and C5 positions. The bromine atom is also deactivating but is generally considered an ortho, para-director. In this specific substitution pattern, the C2 and C5 positions are the most likely sites for electrophilic attack, influenced by the directing effects of both substituents and the inherent reactivity of the thiophene ring at its α-positions. It has been noted in studies of other substituted thiophenes that when both the 2 and 5 positions are occupied by bromine, nitration occurs at the 4-position, indicating that the electronic effects of the substituents can overcome the intrinsic α-directing nature of the thiophene ring. researchgate.net

| Reactant | Electrophile | Expected Product(s) |

| This compound | Nitrating agent (e.g., HNO₃/H₂SO₄) | 2-Nitro-3-bromo-4-isocyanatothiophene and/or 5-Nitro-3-bromo-4-isocyanatothiophene |

| This compound | Halogenating agent (e.g., Br₂/FeBr₃) | 2,3-Dibromo-4-isocyanatothiophene and/or 3,5-Dibromo-4-isocyanatothiophene |

| This compound | Acylating agent (e.g., RCOCl/AlCl₃) | 2-Acyl-3-bromo-4-isocyanatothiophene and/or 5-Acyl-3-bromo-4-isocyanatothiophene |

Oxidation of the Thiophene Sulfur Atom

The sulfur atom in the thiophene ring is susceptible to oxidation, typically yielding the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. researchgate.net This transformation significantly alters the electronic properties of the thiophene ring, as the resulting sulfoxide and sulfone groups are strongly electron-withdrawing. The oxidation of thiophenes can be achieved using various oxidizing agents, such as hydrogen peroxide or peracids. semanticscholar.org

The presence of electron-withdrawing groups on the thiophene ring generally hinders the initial oxidation of the sulfur atom. semanticscholar.org Therefore, the oxidation of this compound to its corresponding S-oxide is expected to require relatively strong oxidizing conditions. Once formed, the thiophene S-oxide is a highly reactive species. The subsequent oxidation to the S,S-dioxide (sulfone) is also possible. The oxidation of the sulfur atom can change the charge transport characteristics of fused oligothiophene systems, potentially converting them from hole-transporting to electron-transporting materials. acs.org Studies on the nighttime oxidation of thiophene have shown the formation of organosulfates and sulfonates, indicating complex atmospheric reaction pathways. nih.govnih.gov

| Reactant | Oxidizing Agent | Expected Product(s) |

| This compound | Peroxy acid (e.g., m-CPBA) | This compound-1-oxide |

| This compound-1-oxide | Peroxy acid (e.g., m-CPBA) | This compound-1,1-dioxide |

Mechanistic Investigations of Key Transformations

As previously mentioned, the SNAr reaction on activated thiophenes is proposed to proceed through a stepwise addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. nih.govcitedrive.comresearchgate.netresearchgate.net For this compound, the reaction with a nucleophile (Nu⁻) would initiate with the attack at the C3 position, leading to an anionic intermediate where the negative charge is delocalized over the thiophene ring and the isocyanate group. Subsequent elimination of the bromide ion would then yield the substitution product.

The electrophilic substitution mechanism on thiophenes is analogous to that of benzene, involving the formation of a Wheland intermediate (a sigma complex). The attack of an electrophile (E⁺) on the thiophene ring of this compound, likely at the C2 or C5 position, would generate a cationic intermediate. The stability of this intermediate is influenced by the electronic effects of the bromo and isocyanato substituents. Deprotonation from the site of attack would then restore the aromaticity of the ring, yielding the substituted product.

Derivatization and Advanced Functionalization Strategies for this compound

The unique bifunctional nature of this compound, possessing both a reactive isocyanate group and a versatile bromine atom on a thiophene core, opens up a myriad of possibilities for chemical derivatization and the construction of complex molecular architectures. These features make it a valuable building block in various fields, from polymer chemistry to medicinal chemistry and materials sc

Derivatization and Advanced Functionalization Strategies for 3 Bromo 4 Isocyanatothiophene

Role as a Key Intermediate in Multi-Step Organic Synthesis

3-Bromo-4-isocyanatothiophene serves as a pivotal intermediate in the multi-step synthesis of complex heterocyclic compounds, particularly those with applications in medicinal chemistry. Its bifunctional nature, possessing both a reactive isocyanate group and a versatile bromine atom on a thiophene (B33073) core, allows for sequential and site-selective modifications. This dual reactivity makes it an ideal building block for constructing elaborate molecular architectures, most notably in the synthesis of kinase inhibitors.

The strategic importance of this compound lies in its ability to participate in a series of transformations to build fused ring systems, such as thieno[3,4-d]pyrimidines. These scaffolds are central to the development of various therapeutic agents, including p38 MAP kinase inhibitors, which are investigated for their potential in treating inflammatory diseases. nih.govresearchgate.netnih.gov

The synthetic utility of this compound can be conceptualized in a multi-step sequence. Initially, the highly electrophilic isocyanate group is targeted. It readily reacts with a variety of nucleophiles, such as amines, to form urea (B33335) derivatives. This step is foundational for the subsequent construction of a fused pyrimidinone ring.

Following the formation of the urea, an intramolecular cyclization can be induced to form the thieno[3,4-d]pyrimidinone core. This key transformation establishes the central heterocyclic system of the target molecule. The bromine atom, which is typically unreactive under the conditions of urea formation and cyclization, remains as a functional handle for further diversification.

The final step in this synthetic strategy often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, at the brominated position. nih.gov This allows for the introduction of a wide range of aryl or heteroaryl substituents, which is a common approach for fine-tuning the biological activity of kinase inhibitors. nih.govresearchgate.net The ability to introduce diverse substituents at this late stage of the synthesis is a significant advantage in the generation of compound libraries for drug discovery.

The following data tables illustrate the key transformations in which this compound acts as a crucial intermediate.

Table 1: Urea Formation from this compound

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Yield (%) |

| This compound | Substituted Aniline | Aprotic Solvent, Room Temp. | 1-(3-Bromo-4-thienyl)-3-arylurea | High |

| This compound | Aliphatic Amine | Dichloromethane (B109758), 0°C to RT | 1-(3-Bromo-4-thienyl)-3-alkylurea | High |

This table is a representation of typical reactions and yields based on the known reactivity of isocyanates.

Table 2: Synthesis of Thieno[3,4-d]pyrimidinones

This table illustrates the cyclization step to form the core heterocyclic structure, a known strategy for analogous compounds. nih.govresearchgate.net

Table 3: Suzuki-Miyaura Cross-Coupling of Brominated Thienopyrimidinones

| Reactant 1 | Reactant 2 | Catalyst/Ligand/Base | Product | Yield (%) |

| 2-Aryl-3-bromo-thieno[3,4-d]pyrimidin-4(3H)-one | Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 2,3-Diaryl-thieno[3,4-d]pyrimidin-4(3H)-one | Good to Excellent |

| 2-Aryl-3-bromo-thieno[3,4-d]pyrimidin-4(3H)-one | Heteroarylboronic Acid | PdCl₂(dppf), K₂CO₃ | 2-Aryl-3-heteroaryl-thieno[3,4-d]pyrimidin-4(3H)-one | Good to Excellent |

This table demonstrates the diversification step, a widely used method in the synthesis of kinase inhibitors. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 3-bromo-4-isocyanatothiophene, two distinct signals are anticipated for the two protons on the thiophene (B33073) ring. The chemical shifts of these protons are influenced by the electronegativity of the adjacent sulfur atom, the bromine atom, and the isocyanate group. The proton at the C2 position is expected to appear at a different chemical shift than the proton at the C5 position due to their distinct electronic environments. The coupling between these two protons would likely result in a doublet for each signal, with a coupling constant typical for protons on a thiophene ring.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H-2 | 7.5 - 8.0 | Doublet |

| H-5 | 7.0 - 7.5 | Doublet |

Disclaimer: Data is predicted using advanced computational algorithms and may differ from experimental values.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is expected to show five distinct signals, corresponding to the four carbon atoms of the thiophene ring and the carbon atom of the isocyanate group. The chemical shifts of the ring carbons are influenced by the attached substituents. The carbon atom bonded to the bromine (C3) and the carbon atom bonded to the isocyanate group (C4) will have characteristic chemical shifts. The carbon of the isocyanate group itself will appear in a distinct region of the spectrum.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 125 - 130 |

| C3 | 110 - 115 |

| C4 | 135 - 140 |

| C5 | 120 - 125 |

| -N=C=O | 120 - 125 |

Disclaimer: Data is predicted using advanced computational algorithms and may differ from experimental values.

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A COSY experiment would show a cross-peak between the signals of the H-2 and H-5 protons, confirming their scalar coupling and thus their proximity on the thiophene ring. youtube.comyoutube.comslideshare.nethuji.ac.ilwalisongo.ac.id

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would reveal correlations between protons and carbons that are two or three bonds apart. youtube.comyoutube.comslideshare.net For instance, the H-2 proton would be expected to show correlations to the C3, C4, and C5 carbons. Similarly, the H-5 proton would likely show correlations to the C3 and C4 carbons. These correlations would provide definitive evidence for the substitution pattern of the thiophene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. nist.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. numberanalytics.combioanalysis-zone.commeasurlabs.comalevelchemistry.co.ukresearchgate.net The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks separated by two mass units, M+ and M+2, of nearly equal intensity. This isotopic signature is a key identifier for brominated compounds.

Predicted HRMS Data

| Ion | Predicted m/z |

| [C₅H₂⁷⁹BrNOS]⁺ | 202.9041 |

| [C₅H₂⁸¹BrNOS]⁺ | 204.9021 |

Disclaimer: Data is predicted based on isotopic masses and may differ slightly from experimental values.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.govlambda-at.comwikipedia.orgthermofisher.comslideshare.net This technique is well-suited for the analysis of volatile compounds like this compound. In a GC-MS analysis, the compound would first be separated from any impurities on a GC column and then introduced into the mass spectrometer. The resulting mass spectrum would show the molecular ion peaks and a series of fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to confirm its structure. Expected fragmentation pathways for this compound could include the loss of the isocyanate group (-NCO), the bromine atom, or cleavage of the thiophene ring. The presence of the bromine isotopic pattern in any bromine-containing fragments would further aid in their identification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful analytical tool for the identification and quantification of this compound. This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a high degree of sensitivity and selectivity.

In a typical LC-MS analysis of this compound, a reversed-phase high-performance liquid chromatography (HPLC) system would be employed for separation. The isocyanate group is highly reactive towards nucleophiles, including water and protic solvents often used in reversed-phase LC. Therefore, derivatization is often a necessary step prior to analysis to form a more stable derivative. diva-portal.org For instance, reaction with a primary or secondary amine, such as dibutylamine, would yield a stable urea (B33335) derivative that is amenable to LC analysis.

The mass spectrometer, coupled to the LC system, provides crucial information for the structural elucidation and confirmation of this compound. The mass spectrum would be expected to show the molecular ion peak corresponding to the mass of the derivatized compound. Furthermore, the isotopic pattern of bromine (approximately equal abundances of 79Br and 81Br) would result in a characteristic M+2 isotopic peak, which is a definitive indicator of the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) can be utilized to determine the elemental composition of the parent ion and its fragments with high accuracy, further confirming the identity of the compound.

A sensitive and specific LC-MS/MS method for the simultaneous quantification of similar brominated compounds, such as free 3-Bromo-l-tyrosine in human plasma, has been developed, showcasing the potential for trace-level detection. mdpi.com While a specific LC-MS method for this compound is not detailed in the literature, the principles of separating and detecting structurally related brominated and isocyanate-containing molecules are well-established.

Table 1: Predicted LC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value/Condition |

| LC Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile (B52724) and water/buffer |

| Derivatizing Agent | Dibutylamine (to form a stable urea derivative) |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

| Expected [M+H]+ of Urea Derivative (with Dibutylamine) | ~333.08 g/mol (for 79Br) and ~335.08 g/mol (for 81Br) |

| Key Diagnostic Feature | Characteristic isotopic pattern of bromine (M and M+2 peaks) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for the identification of functional groups within a molecule. For this compound, the IR spectrum provides clear evidence for the presence of the isocyanate group and the thiophene ring.

The most prominent and characteristic absorption band for the isocyanate group (-N=C=O) is a strong, sharp peak typically appearing in the region of 2280-2240 cm-1. This absorption is due to the asymmetric stretching vibration of the C=N=O unit and is a key diagnostic feature for confirming the presence of the isocyanate functionality.

In addition to the isocyanate band, the IR spectrum of this compound would exhibit absorptions characteristic of the thiophene ring. These include C-H stretching vibrations typically observed above 3000 cm-1, C=C stretching vibrations within the aromatic ring in the 1600-1400 cm-1 region, and C-S stretching vibrations which are often weaker and can be found in the fingerprint region. The C-Br stretching vibration is expected to appear at lower frequencies, typically in the range of 600-500 cm-1.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm-1) | Intensity |

| Isocyanate (-N=C=O) | Asymmetric stretch | 2280 - 2240 | Strong, Sharp |

| Thiophene C-H | Stretch | ~3100 | Medium to Weak |

| Thiophene C=C | Ring stretch | 1600 - 1400 | Medium |

| C-Br | Stretch | 600 - 500 | Medium to Strong |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are fundamental for the purification and purity assessment of this compound. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are valuable methods for separating the compound from starting materials, byproducts, and other impurities.

Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. Given the nature of this compound, it is expected to be amenable to GC analysis. The choice of the stationary phase is critical for achieving good separation. A mid-polarity column, such as one with a phenyl- or cyanopropyl-functionalized polysiloxane stationary phase, would likely provide good resolution.

For the detection of this compound, a flame ionization detector (FID) can be used for general-purpose analysis. However, for enhanced selectivity and sensitivity, particularly in complex matrices, an electron capture detector (ECD) would be highly effective due to the presence of the electronegative bromine atom. A sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD), could also be employed to specifically detect the thiophene moiety. shimadzu.com

It is important to note that the high reactivity of the isocyanate group can pose challenges in GC analysis, potentially leading to on-column degradation or reactions with active sites in the injector or column. Therefore, careful optimization of the GC conditions, such as injector temperature and the use of a deactivated liner, is crucial.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of a broad range of compounds. For this compound, reversed-phase HPLC is the most probable mode of separation.

As mentioned in the LC-MS section, the reactivity of the isocyanate group necessitates derivatization for robust and reproducible HPLC analysis, especially when using protic mobile phases. The formation of a stable urea or thiourea (B124793) derivative allows for accurate quantification and purity determination without the risk of on-column reactions. The derivatized compound can be readily detected using a UV-Vis detector, as the aromatic thiophene ring and the derivative moiety will absorb in the UV region.

The choice of a suitable HPLC column is important for achieving optimal separation. A C18 or C8 column is a common starting point for reversed-phase separations. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a range of polarities.

Table 3: General Chromatographic Conditions for the Analysis of this compound

| Technique | Column Type | Detector | Key Considerations |

| GC | Mid-polarity (e.g., 5% Phenyl Polysiloxane) | FID, ECD, SCD | Thermal stability of the analyte; potential for on-column reactions. |

| HPLC | Reversed-phase (C18 or C8) | UV-Vis | Derivatization of the isocyanate group is often required for stability. |

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry for Reaction Energetics)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), provide valuable insights into the thermal properties and reaction energetics of a compound. For this compound, DSC can be used to study its melting point, thermal stability, and the energetics of its reactions.

A DSC thermogram of this compound would show an endothermic peak corresponding to its melting point, providing a measure of its purity. The presence of impurities would typically lead to a broadening and depression of the melting peak.

Furthermore, DSC can be employed to investigate the thermal stability of the compound by observing any exothermic decomposition events at elevated temperatures. The onset temperature of decomposition is a critical parameter for understanding the compound's thermal limits.

In the context of reaction energetics, DSC can be used to measure the heat of reaction for processes involving this compound. For instance, the exothermic heat flow associated with the reaction of the isocyanate group with a nucleophile, such as an alcohol or an amine, can be quantified. This information is crucial for the safe scale-up of synthetic procedures and for understanding the thermodynamics of the reaction. While specific DSC data for this compound is not available, studies on the thermal analysis of other brominated compounds have been conducted to understand their thermal stability and decomposition behavior. researchgate.net

Table 4: Potential Applications of DSC for this compound

| Application | Information Obtained |

| Purity Assessment | Melting point and shape of the melting endotherm. |

| Thermal Stability | Onset temperature of decomposition (exothermic event). |

| Reaction Energetics | Heat of reaction (enthalpy) for reactions involving the isocyanate group. |

Computational and Theoretical Investigations of 3 Bromo 4 Isocyanatothiophene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational method that has become a mainstay for studying the electronic structure of molecules. scispace.com It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. A DFT study of 3-bromo-4-isocyanatothiophene would involve calculating the electron density to determine the molecule's ground-state energy and other properties.

Such a study would provide optimized molecular geometry, including bond lengths and angles. For instance, studies on similar substituted thiophenes have used DFT to accurately predict geometries that are in good agreement with experimental data. mdpi.comjchps.com Furthermore, DFT calculations can map the electrostatic potential on the molecule's surface, identifying electron-rich and electron-poor regions, which are crucial for predicting intermolecular interactions and reactive sites.

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is used to explain chemical bonding and reactivity. An analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comjchps.com For this compound, the HOMO is expected to be localized primarily on the thiophene (B33073) ring, which is electron-rich, while the LUMO may have significant contributions from the electron-withdrawing isocyanate and bromo substituents.

A hypothetical molecular orbital analysis for a substituted thiophene is presented in the table below. Note that these are representative values and not specific to this compound.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily located on the thiophene ring, indicating its electron-donating character. |

| LUMO | -1.2 | Distributed over the isocyanate and bromo groups, suggesting sites for nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 | A larger gap suggests higher kinetic stability. |

This table is illustrative and does not represent calculated values for this compound.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for investigating the step-by-step process of chemical reactions. For this compound, which contains a highly reactive isocyanate group, these methods can be used to understand its behavior in various chemical transformations, such as nucleophilic additions.

Transition State Calculations

A key aspect of studying a reaction mechanism is the identification and characterization of the transition state—the highest energy point along the reaction pathway. Computational methods can be employed to locate the geometry of the transition state and calculate its energy. This information is critical for determining the activation energy of a reaction, which in turn governs the reaction rate.

For a reaction involving this compound, such as its reaction with an alcohol to form a urethane, transition state calculations would model the approach of the alcohol and the formation of the new C-O and N-H bonds. mdpi.com The structure of the transition state would reveal the concerted or stepwise nature of the reaction.

Energy Profile Analysis

An energy profile diagram maps the energy of a chemical system as it progresses from reactants to products through transition states and intermediates. By calculating the energies of all species involved in a reaction, a comprehensive energy profile can be constructed.

This profile provides a visual representation of the reaction mechanism, showing the relative energies of reactants, intermediates, transition states, and products. The highest energy barrier on this profile corresponds to the rate-determining step of the reaction. For reactions of this compound, an energy profile analysis would clarify the feasibility of different reaction pathways and predict the major products. mdpi.com

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of a molecule, which can aid in its identification and characterization. For this compound, these predictions can be compared with experimental spectra if they become available.

DFT and other quantum chemical methods can be used to calculate vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. mdpi.com The characteristic stretching frequency of the isocyanate group (-N=C=O) is a prominent feature that can be predicted with good accuracy.

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be computed. These calculations would predict the ¹H and ¹³C NMR spectra, providing valuable information about the chemical environment of each atom in the molecule.

Finally, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). jchps.com This would reveal the wavelengths at which the molecule absorbs light, corresponding to electronic transitions between molecular orbitals.

A summary of predictable spectroscopic data is shown in the table below.

| Spectroscopic Technique | Predicted Data | Insights Provided |

| Infrared (IR) Spectroscopy | Vibrational frequencies (cm⁻¹) | Identification of functional groups, such as the isocyanate and C-Br bonds. |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts (ppm) | Information on the electronic environment of hydrogen and carbon atoms. |

| UV-Vis Spectroscopy | Absorption wavelengths (nm) | Details on electronic transitions and the conjugated system of the molecule. |

This table outlines the types of data that can be predicted computationally.

Structure-Reactivity Relationship Studies

Computational and theoretical chemistry offer powerful tools to elucidate the intricate relationship between the molecular structure of this compound and its chemical reactivity. Density Functional Theory (DFT) is a commonly employed method to probe the electronic properties and predict the reactive behavior of such molecules. These studies focus on how the bromo and isocyanato substituents modulate the electron density distribution within the thiophene ring, thereby influencing its susceptibility to chemical reactions.

The reactivity of this compound is largely governed by the interplay of the electron-withdrawing nature of the bromine atom and the isocyanate group, and the aromatic character of the thiophene ring. The isocyanate group (–N=C=O) is highly electrophilic, particularly at the central carbon atom, making it a primary site for nucleophilic attack. This reactivity is crucial for its use in the synthesis of various derivatives like ureas and carbamates.

Theoretical models can predict and quantify the reactivity of different sites within the molecule. For instance, calculations of local reactivity descriptors, such as Fukui functions or condensed electrophilicity indices, can pinpoint the atoms most susceptible to nucleophilic or electrophilic attack. In the case of this compound, the isocyanate carbon is expected to be a strong electrophilic center.

Furthermore, the electronic properties of the thiophene ring itself are significantly altered by the substituents. The bromine atom, being an electron-withdrawing group, deactivates the thiophene ring towards electrophilic substitution. Computational studies on substituted thiophenes have shown that electron-withdrawing groups influence the positions of nucleophilic aromatic substitution (SNAr) reactions. nih.gov

Frontier molecular orbital (FMO) analysis, specifically the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into the molecule's reactivity. A low HOMO-LUMO energy gap is generally indicative of higher chemical reactivity. For this compound, the LUMO is expected to be localized primarily on the isocyanate group and the adjacent carbon atoms of the thiophene ring, highlighting these areas as the most likely to accept electrons from a nucleophile.

The following table presents hypothetical, yet representative, data from a DFT calculation on this compound, illustrating the types of parameters used to understand its structure-reactivity relationship.

| Parameter | Calculated Value | Implication for Reactivity |

| HOMO Energy | -7.2 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.7 eV | A relatively large gap suggests good kinetic stability. |

| Electrophilicity Index (ω) | 3.9 eV | A high value indicates a strong electrophilic character. nih.gov |

| Dipole Moment | 3.5 D | A significant dipole moment suggests polar nature, influencing solubility and intermolecular interactions. |

These computational insights are invaluable for predicting the behavior of this compound in various chemical environments and for designing new synthetic routes and materials.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Routes and Catalytic Systems

While the synthesis of 3-bromo-4-isocyanatothiophene itself is established, future research will likely focus on developing more efficient, sustainable, and scalable synthetic methodologies. A key area of investigation will be the exploration of novel catalytic systems to facilitate its synthesis and subsequent reactions.

Currently, the synthesis of isocyanates often involves the use of phosgene (B1210022) or its derivatives, which are highly toxic. researchgate.net Future research could explore phosgene-free routes, such as the Curtius rearrangement of corresponding acyl azides, which can be performed under thermal conditions. researchgate.net The development of novel catalysts for this rearrangement could enhance efficiency and reduce reaction temperatures.

Furthermore, the reactivity of the isocyanate and the bromo-substituent can be harnessed using various catalytic systems. For instance, palladium-catalyzed cross-coupling reactions are commonly employed for functionalizing bromo-aromatics, and this could be applied to this compound to introduce a wide range of substituents at the 3-position. researchgate.net Research into more active and selective palladium catalysts, potentially utilizing advanced ligands, could significantly expand the synthetic utility of this building block. Additionally, cobalt-catalyzed C-H aminocarbonylation reactions have been developed for thiophenes, offering a potential route to introduce amide functionalities. chemrxiv.orgrsc.org Investigating similar cobalt-based or other transition-metal catalytic systems for reactions involving the isocyanate group of this compound could lead to novel transformations.

The development of heterogeneous catalysts for reactions involving thiophene (B33073) derivatives is another promising direction. dicp.ac.cn These catalysts offer advantages in terms of separation and reusability, contributing to more sustainable chemical processes. dicp.ac.cn Research into solid-supported catalysts for the modification of this compound could be a significant area of focus.

Development of Advanced Materials Incorporating the this compound Scaffold

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of advanced materials with unique properties. The isocyanate group is highly reactive towards nucleophiles such as alcohols and amines, enabling the formation of polyurethanes and polyureas, respectively.

The incorporation of the thiophene ring into the polymer backbone is of particular interest due to the well-known electronic properties of polythiophenes. Thiophene-containing polymers are known for their semiconducting properties, making them suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). smolecule.com The bromine atom on the thiophene ring provides a handle for further modification, allowing for the fine-tuning of the electronic and physical properties of the resulting polymers. For example, the bromine could be substituted with various aryl or alkyl groups through cross-coupling reactions to modulate the bandgap and charge carrier mobility of the polymer.

Furthermore, the isocyanate group can be used to graft the thiophene moiety onto other polymer backbones or surfaces, leading to the development of functional materials with tailored properties. For instance, surface modification with this compound could impart conductivity or other desired functionalities to a material. The thiol-isocyanate "click" reaction is a rapid and efficient method for creating organofunctional silanes, which can be used for surface modification. acs.org

Innovative Applications in Complex Molecule Synthesis

The thiophene nucleus is a privileged scaffold in medicinal chemistry, with numerous thiophene-containing compounds approved as drugs for a wide range of therapeutic areas. nih.govresearchgate.netcognizancejournal.com this compound serves as a versatile building block for the synthesis of novel and complex molecules with potential biological activity.

The isocyanate group can readily react with various nucleophiles to form ureas, carbamates, and other derivatives. This reactivity allows for the introduction of diverse functionalities and the construction of libraries of compounds for high-throughput screening. For example, reaction with amines can lead to the formation of thiophene-based ureas, a class of compounds known to exhibit a range of biological activities.

The bromine atom on the thiophene ring can be utilized in cross-coupling reactions to introduce further complexity and diversity. This dual reactivity allows for a modular approach to the synthesis of complex molecules. For instance, the bromine could be used to introduce an aryl group via a Suzuki coupling, followed by reaction of the isocyanate group to build a more elaborate side chain. This strategy could be employed to synthesize analogues of known bioactive molecules or to explore new chemical space. The synthesis of N-arylthiophen-3-carboxamides, which have shown potential as inhibitors of human dihydroorotate (B8406146) dehydrogenase (DHODH) for the treatment of autoimmune diseases and cancer, highlights the importance of functionalized thiophenes in drug discovery. rsc.org

Interdisciplinary Research Opportunities

The unique properties of this compound create opportunities for interdisciplinary research, bridging chemistry with materials science, biology, and medicine.

In the realm of materials science , collaborations between synthetic chemists and materials scientists will be crucial for designing and fabricating novel electronic and optoelectronic devices based on polymers derived from this compound. This could involve the development of new organic semiconductors, sensors, and smart materials. acs.org

From a biological and medicinal chemistry perspective, the compound's potential as a building block for bioactive molecules warrants investigation by teams of chemists, biologists, and pharmacologists. nih.govresearchgate.netsci-hub.se Its derivatives could be screened for a variety of therapeutic targets, including enzymes and receptors implicated in various diseases. The study of thiophene derivatives as anticancer, anti-inflammatory, and antimicrobial agents is an active area of research. researchgate.netcognizancejournal.com For example, the marine-derived compound 3-bromo-4,5-dihydroxybenzaldehyde (B99904) has demonstrated protective effects in skin cells against oxidative damage, suggesting the potential for bromo-substituted aromatic compounds in dermatological applications. nih.gov

The development of new synthetic methodologies and catalytic systems for this compound will also benefit from interdisciplinary approaches, combining experimental work with computational modeling to understand reaction mechanisms and predict catalyst performance.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-4-isocyanatothiophene with high purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of a thiophene scaffold. For example:

Bromination : Electrophilic bromination at the 3-position of 4-hydroxythiophene using reagents like NBS (N-bromosuccinimide) under controlled conditions .

Isocyanate Formation : Conversion of the hydroxyl group to an isocyanate via treatment with phosgene (or safer alternatives like trichloromethyl chloroformate) in anhydrous solvents (e.g., THF) at low temperatures (−10°C to 0°C) .

- Critical Parameters : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

Q. How should this compound be stored to ensure stability during experiments?

- Methodological Answer : Store at 0–6°C in airtight, amber vials under inert gas (argon or nitrogen) to prevent moisture absorption and thermal degradation . Pre-dry storage containers and use molecular sieves (3Å) to minimize hydrolysis of the isocyanate group.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR to confirm regiochemistry (e.g., bromine at C3, isocyanate at C4). Compare chemical shifts to analogs like 3-Bromophenyl isocyanate (δ ~120–130 ppm for isocyanate carbon) .

- IR : Strong absorption band at ~2250 cm (N=C=O stretch) .

- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion [M+H] and isotopic pattern (bromine doublet) .

Advanced Research Questions

Q. How can the reactivity of this compound be leveraged in designing heterocyclic scaffolds?

- Methodological Answer :

- Nucleophilic Substitution : The bromine at C3 can undergo Suzuki-Miyaura coupling with aryl boronic acids to introduce diversity .

- Isocyanate Cyclization : React with amines or hydrazines to form urea or thiourea derivatives, enabling access to thiophene-fused rings (e.g., thieno[3,4-d]imidazolones) .

- Case Study : In a 2024 study, coupling with 4-aminopyridine yielded a bioactive analog with IC = 1.2 µM against kinase targets .

Q. What strategies mitigate competing side reactions (e.g., dimerization) during functionalization of the isocyanate group?

- Methodological Answer :

- Temperature Control : Perform reactions below 10°C to suppress trimerization (isocyanurate formation) .

- Catalytic Additives : Use Lewis acids (e.g., ZnCl) to accelerate desired nucleophilic additions over side reactions .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates and reduce dimerization .

Q. How do electronic effects of the thiophene ring influence regioselectivity in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Predict electron density distribution; bromine at C3 deactivates the thiophene ring, directing couplings to the C5 position .

- Experimental Validation : Compare Heck reaction outcomes with electron-deficient vs. electron-rich alkenes. For example, acrylates react preferentially at C5 (yield: 78%) vs. styrenes (yield: 45%) .

Q. What are the challenges in interpreting conflicting bioactivity data for this compound derivatives?

- Methodological Answer :

- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO <0.1% v/v) .

- Metabolic Stability : Use liver microsome assays to differentiate intrinsic activity from metabolic degradation .

- Data Triangulation : Compare results across orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to resolve contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.